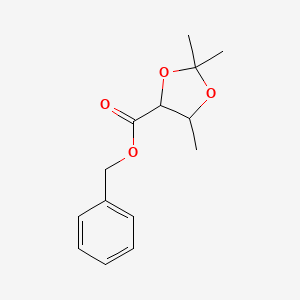
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The compound also features a cyano group, a chloro group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate typically involves the reaction of 3-chloro-6-cyano-2-oxopyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The general reaction scheme is as follows:
3-chloro-6-cyano-2-oxopyrazine+ethyl bromoacetateK2CO3,acetoneEthyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Hydrolysis: Formation of 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetic acid.
Reduction: Formation of 2-(3-chloro-6-amino-2-oxopyrazin-1-yl)acetate.
Applications De Recherche Scientifique
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can enhance its binding affinity to molecular targets, making it a potent compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(3-chloro-6-cyano-2-oxopyridin-1-yl)acetate
- Ethyl 2-(3-chloro-6-cyano-2-oxopyrimidin-1-yl)acetate
- Ethyl 2-(3-chloro-6-cyano-2-oxopyrazol-1-yl)acetate
Uniqueness
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of heterocyclic compounds and in the development of new pharmaceuticals.
Propriétés
Formule moléculaire |
C9H8ClN3O3 |
|---|---|
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate |
InChI |
InChI=1S/C9H8ClN3O3/c1-2-16-7(14)5-13-6(3-11)4-12-8(10)9(13)15/h4H,2,5H2,1H3 |
Clé InChI |
MAJCRFANKOMQFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=CN=C(C1=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


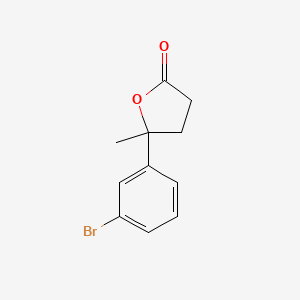
![1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)


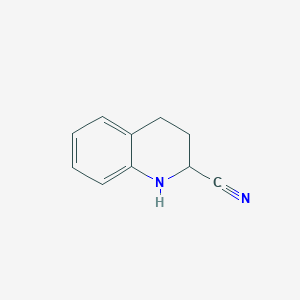
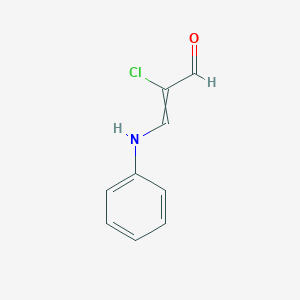
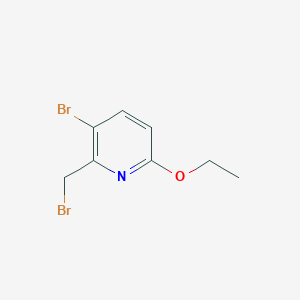
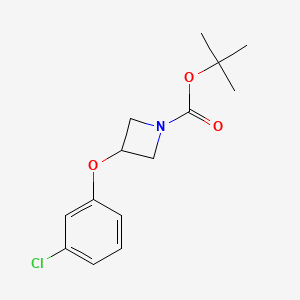

![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)

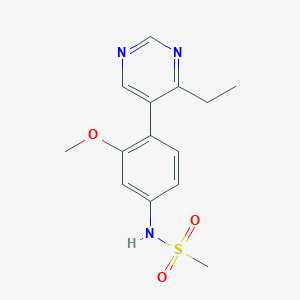
![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)
